molecular formula C19H28O3 B15346936 3a,16b-Dihydroxyandrostenone CAS No. 60828-06-0

3a,16b-Dihydroxyandrostenone

Cat. No.: B15346936
CAS No.: 60828-06-0
M. Wt: 304.4 g/mol
InChI Key: QQIVKFZWLZJXJT-BNSUEQOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,16b-Dihydroxyandrostenone (CAS 60828-06-0) is an organic compound belonging to the class of C19 steroids, specifically categorized as an androgen and derivative . This molecular formula of this steroid lipid is C19H28O3, with an average molecular weight of 304.43 g/mol . It is defined as a 3-hydroxylated C19 steroid hormone and is known to favor the development of masculine characteristics . This androgen is classified as a 3-alpha, 16-beta hydroxysteroid and is a derivative of androst-5-en-17-one .Researchers value this compound as a biochemical reference standard and tool for investigating steroid metabolism and endocrine pathways. A key area of research interest for this steroid is its association with adrenocortical tumors. It has been identified as an unusual steroid found in the urinary excretion of a subject with a virilizing malignant adrenocortical tumor, making it a compound of interest for studying the hormonogenesis and enzymatic activity of such tumors . Its presence can shed light on apparent enzyme deficiencies, such as 21-steroid hydroxylase deficiency, in the context of oncological endocrinology .As a specialist biochemical, this compound is intended for research applications in laboratory settings only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. It is not suitable for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60828-06-0

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(3R,8R,9S,10R,13S,14S,16S)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1

InChI Key

QQIVKFZWLZJXJT-BNSUEQOYSA-N

Isomeric SMILES

C[C@]12CC[C@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O

physical_description

Solid

Origin of Product

United States

Biosynthetic and Metabolic Pathways of 3a,16b Dihydroxyandrostenone

Precursor Steroid Metabolism Leading to 3a,16b-Dihydroxyandrostenone

The journey to this compound begins with the metabolism of precursor steroids, primarily androstenedione (B190577), through various interconnected pathways.

Enzymatic Hydroxylation Mechanisms at C3 and C16 Positions

The defining structural features of this compound are the hydroxyl groups at the C3 and C16 positions. These modifications are introduced by specific classes of enzymes that exhibit remarkable precision in their catalytic actions.

Role of Cytochrome P450 Monooxygenases in Steroid Hydroxylation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of compounds, including steroids. nih.govnih.govepa.gov These enzymes are responsible for catalyzing various oxidative reactions, most notably hydroxylation, which involves the insertion of a hydroxyl group into a steroid nucleus. nih.govnih.gov This process is fundamental to the biosynthesis of steroid hormones and their subsequent metabolic inactivation. nih.govnih.gov The hydroxylation of steroids by CYP enzymes is a critical step in creating diverse and biologically active molecules. nih.govnih.govfrontiersin.org For instance, specific P450 enzymes have been shown to hydroxylate androstenedione and testosterone (B1683101) at various positions, including the C16 position. acs.orgrsc.org

Hydroxysteroid Dehydrogenases and Their Contribution to Steroid Interconversions

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the interconversion of ketosteroids and hydroxysteroids. nih.govnih.gov These enzymes are crucial for modulating the biological activity of steroid hormones at a pre-receptor level. nih.govnih.gov For example, 3α-HSD and 3β-HSD are involved in the metabolism at the C3 position of the steroid nucleus. wikipedia.org Similarly, 17β-HSDs are key players in the final steps of androgen and estrogen biosynthesis, converting androstenedione to testosterone. bioscientifica.comnih.govoup.com The actions of HSDs are essential for creating the specific stereochemistry of hydroxyl groups on the steroid skeleton, such as the 3α-hydroxyl group found in this compound. The interplay between different HSD isoforms contributes to the fine-tuning of steroid hormone concentrations and actions in various tissues. nih.gov

Regio- and Stereoselectivity in Enzymatic Hydroxylation

A hallmark of enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, is their high degree of regio- and stereoselectivity. nih.govrsc.orgresearchgate.net This means they can introduce functional groups, like hydroxyls, at specific carbon atoms (regioselectivity) and with a defined spatial orientation (stereoselectivity). nih.govresearchgate.net This precision is critical in steroid metabolism, as the position and orientation of a hydroxyl group can dramatically alter the biological activity of the steroid molecule. nih.govresearchgate.net The formation of this compound is a direct consequence of this enzymatic specificity, where one enzyme or a series of enzymes directs hydroxylation to the C16 position with a β-orientation, and another enzyme facilitates the formation of the 3α-hydroxyl group. The ability to control these aspects of a chemical reaction is a significant challenge in synthetic organic chemistry, highlighting the efficiency and specificity of biocatalysts. nih.govresearchgate.net

Conjugation Pathways of this compound and its Metabolites

Conjugation is a critical step in steroid metabolism, rendering the compounds more water-soluble and facilitating their excretion from the body. The primary conjugation pathways for this compound and its related metabolites are glucuronidation and sulfation.

Glucuronidation Mechanisms and Enzymes (e.g., UGT2B Family)

Glucuronidation is the process of attaching a glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The UGT2B family of enzymes is particularly important in the metabolism of steroids. nih.gov

Research on the glucuronidation of structurally similar steroids provides significant insight into the potential metabolism of this compound. For instance, a study on the glucuronidation of 16α-hydroxyestrone, a related estrogen metabolite, demonstrated the key roles of specific UGT enzymes. It was found that UGT1A10 is highly active in conjugating the 3-hydroxyl group, while UGT2B7 excels at glucuronidating the 16-hydroxyl group. nih.govnih.gov Given the structural similarities, it is highly probable that UGT2B7 is a primary enzyme responsible for the glucuronidation of the 16β-hydroxyl group of this compound. UGT2B7 is known to catalyze the glucuronidation of various androgens, such as epitestosterone (B28515) and androsterone. uniprot.org The enzyme can form both homo-oligomers and hetero-oligomers with UGT1A enzymes, which can affect their kinetic properties. nih.gov

The kinetic efficiency of these enzymes can vary. For example, UGT2B7 exhibits a very low Michaelis-Menten constant (Km) for 16α-hydroxyestrone, suggesting a high affinity for this substrate. nih.gov This high affinity underscores the potential significance of UGT2B7 in the clearance of 16-hydroxylated steroids.

EnzymeSubstrate (related compound)Site of GlucuronidationSignificance
UGT2B7 16α-hydroxyestrone16-OHHigh efficiency, likely primary enzyme for 16β-OH of this compound. nih.govnih.gov
UGT1A10 16α-hydroxyestrone3-OHHighly active, potential role in conjugating the 3α-OH group. nih.govnih.gov

Sulfation Mechanisms and Enzymes (e.g., SULT Family)

Sulfation, the addition of a sulfonate group, is another major pathway for steroid conjugation, catalyzed by sulfotransferases (SULTs). nih.gov The SULT2A family, particularly SULT2A1 , is highly expressed in the liver and adrenal glands and is the primary enzyme responsible for the sulfation of dehydroepiandrosterone (B1670201) (DHEA), a precursor to many androgens. nih.govuniprot.org

Given that this compound is a downstream metabolite of the DHEA pathway, SULT2A1 is a strong candidate for its sulfation. SULT2A1 catalyzes the sulfation of a wide array of steroids and sterols, increasing their water solubility for excretion. uniprot.org The enzyme utilizes 3'-phospho-5'-adenylyl sulfate (B86663) (PAPS) as the sulfonate donor. uniprot.org The expression and activity of SULT2A1 can vary among individuals, partly due to genetic factors like copy number variations, which can influence the rate of steroid sulfate excretion. nih.gov

Enzyme FamilyKey EnzymePrimary Substrates (related compounds)Role in Steroid Metabolism
SULT2A SULT2A1DHEA, Pregnenolone, AndrosteroneKey for sulfating steroid precursors and their metabolites, likely including this compound. nih.govuniprot.orggenecards.org

Metabolic Fates and Downstream Products of this compound

The metabolic journey of this compound does not necessarily end with conjugation. The compound and its precursors can be further transformed into other biologically active or inactive steroids.

The biosynthesis of this compound itself is a critical part of this metabolic cascade. Evidence suggests that it is formed from androstenedione. A key step in this pathway is the hydroxylation of androstenedione at the 16β-position by the enzyme CYP21A2 , also known as 21-hydroxylase, to form 16β-hydroxyandrostenedione. nih.gov This intermediate is then likely reduced at the 3-position by a 3α-hydroxysteroid dehydrogenase (3α-HSD) to yield this compound. wikipedia.org Members of the aldo-keto reductase family, specifically the AKR1C isoforms (AKR1C1-AKR1C4), are known to possess 3α-HSD activity and are involved in steroid metabolism. nih.govnih.govfrontiersin.org

The precursor, 16β-hydroxyandrostenedione, has been shown to be a substrate for aromatase (CYP19A1) . nih.gov Aromatase is the enzyme responsible for converting androgens into estrogens. Therefore, a potential metabolic fate of the precursor to this compound is its conversion to 16β-hydroxyestrone. nih.gov This highlights a potential branch point in the metabolic pathway, leading to the formation of estrogenic compounds.

Biological Contexts and Mechanistic Studies of 3a,16b Dihydroxyandrostenone

Role as an Endogenous Metabolite in Biological Systems

As a naturally occurring steroid, 3a,16b-Dihydroxyandrostenone is part of the complex web of molecules that regulate and signal within the body. Its classification as a 3-hydroxylated C19 steroid hormone places it within the family of androgens, which are known to influence the development of masculine characteristics.

Association with Steroid Lipid Metabolism and Cell Signaling

This compound is considered a steroid lipid molecule, inherently linking it to lipid metabolism. Steroid hormones, in general, are synthesized from cholesterol, and their metabolic pathways are crucial for maintaining homeostasis. The metabolism of steroids involves a series of enzymatic reactions, including hydroxylations, that modify the steroid structure and function. The presence of hydroxyl groups at the 3a and 16b positions of the androstenone backbone indicates specific enzymatic activity and suggests a role in the intricate pathways of steroid interconversion.

Steroids are pivotal in cell signaling, acting as molecular messengers that can influence gene expression and cellular function. nih.gov Androgens, for instance, exert their effects by binding to the androgen receptor, which then modulates the transcription of target genes. While the direct signaling roles of this compound are not extensively characterized, its identity as an androgen metabolite suggests it could participate in these signaling cascades, either directly or as a precursor to other active steroids.

Presence in Excretory Metabolome

The analysis of the urinary steroid metabolome provides a non-invasive window into the body's production and metabolism of steroids. nih.govnih.gov Urinary steroid profiling is a powerful tool for identifying inborn errors of steroid metabolism and for studying disorders associated with altered steroid secretion. nih.gov

This compound has been identified as an unusual steroid in the urinary excretion of individuals with certain pathological conditions. Specifically, its presence has been noted in the urine of a patient with a virilizing malignant adrenocortical tumor. This finding highlights the potential of this metabolite as a biomarker in specific disease states. The excretion of such "unusual metabolites" is a key feature that can aid in the differential diagnosis of adrenal tumors. nih.gov

Correlation with Neuroprotective Steroid Profiles

Androgens and their metabolites have been shown to have a range of beneficial actions in the central nervous system (CNS), contributing to the maintenance of its proper function. nih.gov Research indicates that androgens can act as endogenous regulators of processes that are key in the pathogenesis of neurodegenerative diseases and can inhibit neuronal apoptosis. nih.gov These neuroprotective effects appear to be mediated by several mechanisms, including a rapid, non-genomic signaling pathway that is dependent on the androgen receptor. nih.gov

The conversion of androgens to estrogens by the enzyme aromatase is another mechanism through which neuroprotection can be conferred, as estrogens also have well-documented neuroprotective actions. wikipedia.org Aromatase is expressed in neurons and its expression can be induced in astrocytes following brain injury, leading to a decrease in apoptosis. wikipedia.org While the direct neuroprotective role of this compound has not been specifically elucidated, its identity as an androgen metabolite places it within a class of compounds with known neuroprotective potential. Further research is needed to determine if this specific metabolite contributes to the neuroprotective steroid profile.

Investigation in Cellular and Organ-Level Studies

The significance of this compound has been further explored in studies focusing on specific cellular and organ systems, particularly in the context of adrenal tumors and androgen receptor interactions.

Insights from Studies on Adrenocortical Tumors and Hormonogenesis

Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy often characterized by disordered steroid hormone production. nih.gov The analysis of the urinary steroid metabolome has emerged as a valuable tool for the diagnosis, monitoring, and detection of recurrence of ACC. unito.itendocrine-abstracts.orgendocrine-abstracts.org Patients with ACC often exhibit a "malignant steroid fingerprint" characterized by the overproduction of steroid precursors and unusual metabolites. unito.itnih.gov

The detection of this compound in the urine of a patient with a virilizing malignant adrenocortical tumor suggests a dysregulation of steroidogenesis within the tumor. This finding was associated with an apparent 21-steroid hydroxylase deficiency, highlighting the complex enzymatic alterations that can occur in these tumors. Inefficient steroid production in ACC can lead to an accumulation and excretion of precursor metabolites. nih.gov Studies have shown that ACC patients have significantly increased urinary excretion of metabolites from the androgen, mineralocorticoid, and glucocorticoid precursor pathways. nih.govresearchgate.net The presence of 16-hydroxylated steroids, such as this compound, is a notable feature of the altered steroid profile in some ACC patients.

Urinary Steroid Metabolite Excretion in Adrenocortical Carcinoma (ACC) vs. Adrenocortical Adenoma (ACA) and Controls
Steroid Class/MetaboliteObservation in ACCReference
Androgen PrecursorsSignificantly Increased nih.gov
Glucocorticoid PrecursorsSignificantly Increased nih.gov
Mineralocorticoid PrecursorsSignificantly Increased nih.gov
Unusual Metabolites (e.g., 16-hydroxylated steroids)Present/Increased nih.gov

Mechanistic Studies of Androgen Receptor Interactions

The biological effects of androgens are primarily mediated through their binding to the androgen receptor (AR), a protein that acts as a ligand-activated transcription factor. nih.gov The binding of an androgen to the AR's ligand-binding pocket induces a conformational change, leading to the receptor's activation and its subsequent modulation of gene expression. nih.gov

It is also noteworthy that some compounds can interact with the AR at sites other than the primary ligand-binding pocket. For example, the binding function 3 (BF3) site on the AR surface has been identified as a target for certain small molecules that can allosterically regulate AR activity. nih.gov Future studies are needed to determine if this compound interacts with the AR and, if so, through which mechanisms.

Relative Binding Affinity of Various Steroids to the Androgen Receptor (AR)
CompoundRelative Binding AffinityReference
Methyltrienolone (R1881)High (Synthetic Androgen) nih.gov
Dihydrotestosterone (B1667394) (DHT)High nih.govnih.gov
Testosterone (B1683101)Moderate nih.gov
This compoundNot DeterminedN/A

Influence on Reproduction-Related Biological Processes

Androgens are a class of steroid hormones that play a pivotal role in the development and maintenance of male characteristics and reproductive function in vertebrates. wikipedia.org They are essential for the embryological development of the primary male sex organs and for the maturation of secondary sex characteristics during puberty. wikipedia.org In adult males, androgens, along with follicle-stimulating hormone (FSH), act on the Sertoli cells within the testes to support spermatogenesis, the process of sperm production. immunotech.cz Consequently, adequate levels of androgens are critical for male fertility. immunotech.cz

Androgens exert their effects by binding to androgen receptors, which are located in various tissues throughout the body. scite.ai The primary and most well-known androgen is testosterone. immunotech.cz However, a variety of other androgens exist, and the metabolism of precursor steroids like dehydroepiandrosterone (B1670201) (DHEA) can lead to the formation of numerous metabolites with varying degrees of androgenic or even estrogenic activity. wikipedia.orgmdpi.com For instance, androstenediol (B1197431) (an androgen) can also bind to estrogen receptors, demonstrating the complex and sometimes overlapping biological activities of these steroid molecules. wikipedia.org

Given that this compound is an androstenone derivative, it is plausible that it could influence reproductive processes. However, without specific studies on this compound, its exact role remains speculative. Excessive levels of androgens can lead to reproductive disruptions, such as follicular dysplasia and impaired ovulation in females. nih.gov The balance of androgens and their conversion to estrogens are tightly regulated and crucial for maintaining reproductive health in both sexes. nih.govclevelandclinic.org

Comparative Biochemical Analyses of this compound Across Species

The metabolic fate of steroids can vary significantly between different species, which can lead to different physiological and pharmacological effects. While specific metabolic profiles for this compound are not available, examining the metabolism of a related and more extensively studied androgen, androst-5-ene-3β,17β-diol (5-AED), provides insight into the potential species-specific biotransformation pathways.

Studies on the metabolism of androst-5-ene-3β,17β-diol (5-AED) in hepatocytes from different species have revealed significant variations. nih.gov In rats, 5-AED is predominantly converted into a variety of highly oxidized metabolites. nih.gov Canine hepatocytes also produce these oxidized metabolites, but to a lesser extent, with a greater abundance of less hydrophilic compounds. nih.gov In contrast, monkey and human hepatocytes metabolize 5-AED into far less hydrophilic products, with the primary metabolites being conjugates of 5-AED and DHEA. nih.gov This suggests that the metabolic pathways for androgens can be markedly different between rodents, canines, and primates.

Animal ModelPrimary Metabolic Pathway for Androst-5-ene-3β,17β-diolKey Metabolites
RatExtensive oxidationArray of highly oxidized metabolites
CanineOxidation and conjugationOverlapping with rat, but with more less hydrophilic species
MonkeyPrimarily conjugation5-AED and DHEA conjugates

Data in this table is based on the metabolism of Androst-5-ene-3β,17β-diol as a proxy due to the lack of specific data for this compound. nih.gov

The enzymes responsible for steroid metabolism, such as the 17β-hydroxysteroid dehydrogenases (17β-HSDs), have a long evolutionary history. nih.govresearchgate.net These enzymes regulate the activity of androgens and estrogens by interconverting more and less active forms of these hormones. nih.gov Phylogenetic analyses suggest that the genes encoding for 17β-HSD enzymes appeared around 540 million years ago, coinciding with the evolution of nuclear receptors for androgens and estrogens. nih.govnih.gov This indicates a co-evolution of the ligands (steroids) and their receptors, with the enzymes playing a crucial role in regulating steroid signaling from early in vertebrate evolution. nih.gov

The diversity of steroid-metabolizing enzymes across different species is a result of gene duplication and divergence, leading to enzymes with different substrate specificities and catalytic activities. researchgate.net For instance, some 17β-HSDs share a common ancestor with retinoid oxido-reductases, highlighting the evolutionary recruitment of existing enzyme families for new functions. nih.gov This evolutionary history underscores why steroid metabolism can differ between species, as the complement and function of these enzymes have been shaped by different evolutionary pressures. The metabolism of a specific compound like this compound would therefore be dependent on the specific set of steroid-metabolizing enzymes present in a given species.

Analytical Methodologies for the Study of 3a,16b Dihydroxyandrostenone

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of steroid analysis, enabling the separation of complex mixtures of structurally similar compounds. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC) in Steroid Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like steroids. walshmedicalmedia.com Its ability to separate isomers makes it particularly valuable in steroid analysis where subtle structural differences can have significant biological implications. walshmedicalmedia.commtc-usa.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for steroid separations due to its compatibility with a wide range of analytes and its ability to separate compounds based on their hydrophobicity. nih.govchromatographyonline.comchromatographyonline.com For the analysis of androstenone and its derivatives, a C18 column is frequently employed with a mobile phase typically consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. researchgate.netsielc.com The separation of DHEA, a related steroid, has been achieved using an isocratic mobile phase of methanol and water (70:30 v/v) on a C18 column, with detection at 210 nm. researchgate.net

Table 1: Illustrative RP-HPLC Conditions for Androstenone Analysis

ParameterConditionReference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid sielc.com
Detection UV or Mass Spectrometry (MS) sielc.com
Note For MS compatibility, phosphoric acid is replaced with formic acid. sielc.com

The separation of steroid isomers, which is crucial for distinguishing between compounds like 3a,16b-Dihydroxyandrostenone and its various stereoisomers, can be particularly challenging. mtc-usa.com The choice of stationary phase and mobile phase composition is critical for achieving the desired resolution. thermofisher.comthermofisher.com While conventional C18 columns are effective, other stationary phases, such as those with phenyl or biphenyl (B1667301) functionalities, can offer alternative selectivity for aromatic and moderately polar analytes, enhancing the separation of structural isomers. mtc-usa.comthermofisher.com

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile steroids like this compound, derivatization is a necessary step to increase their volatility and improve their chromatographic behavior. A common derivatization method is silylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

An early study detailing the analysis of urinary steroids by gas-liquid chromatography and mass spectrometry reported the analysis of this compound. hmdb.ca While specific details from this 1977 study are limited, it highlights the long-standing application of GC in the analysis of this compound.

Capillary Electrophoresis (CE) for Polar and Ionic Metabolites

Capillary Electrophoresis (CE) has emerged as a high-efficiency separation technique that offers rapid analysis times and minimal sample consumption. researchgate.net It is particularly well-suited for the analysis of polar and ionic compounds, including steroid conjugates. nih.govnih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed for steroid analysis. elsevierpure.com

CZE separates analytes based on their charge-to-size ratio, making it suitable for the analysis of charged steroid metabolites like glucuronides and sulfates. nih.gov MEKC, on the other hand, utilizes micelles in the running buffer to separate both neutral and charged analytes based on their partitioning between the micellar and aqueous phases. nih.gov This technique has been successfully applied to the separation of various steroid hormones. nih.gov

A capillary separation method incorporating pH-mediated stacking has been used for the simultaneous determination of eight steroid standards in fish plasma, demonstrating the potential of CE for complex biological samples. nih.gov While direct application to this compound is not extensively documented, the principles and methodologies are readily adaptable.

Mass Spectrometry Approaches for Detection and Quantification

Mass Spectrometry (MS) is an indispensable tool in steroid analysis, providing high sensitivity and specificity for detection and structural elucidation. When coupled with a chromatographic separation technique, it offers a powerful platform for comprehensive steroid profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the gold standard for the quantification of steroids in biological matrices. nih.gov These techniques combine the superior separation capabilities of HPLC with the sensitive and selective detection of MS. LC-MS/MS is particularly valuable for analyzing multiple steroids in a single run. nih.govsemanticscholar.orgnih.gov

A targeted metabolic profiling method for 11 urinary steroids has been developed and validated, showcasing the robustness of LC-MS/MS for clinical applications. nih.gov The analysis of steroid glucuronides in human urine has also been successfully achieved using LC-MS/MS, a technique directly relevant to the analysis of conjugated metabolites of this compound. nih.gov Furthermore, methods for the analysis of unconjugated anabolic androgenic steroids in dried urine microsamples using LC-MS/MS have been established, offering a minimally invasive sampling approach. semanticscholar.orgresearchgate.net

Table 2: Example LC-MS/MS Method for Steroid Panel Analysis

ParameterConditionReference
Chromatography Reversed-phase nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov
Application Quantification of 11 urinary steroids nih.gov
Sample Type Urine nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for the analysis of volatile steroid metabolites. As with GC alone, derivatization to form TMS ethers is a standard procedure for preparing steroids for GC-MS analysis.

The analysis of this compound was noted in a 1977 study using gas-liquid chromatography and mass spectrometry for the analysis of urinary steroids. hmdb.ca While analytical instrumentation has advanced significantly since then, the fundamental principles remain the same. The electron ionization (EI) mass spectra of TMS-derivatized steroids provide characteristic fragmentation patterns that are used for identification and structural elucidation.

Untargeted and Targeted Metabolomics in Research Discovery

Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful lens through which to investigate this compound. Both untargeted and targeted approaches are employed, each offering distinct advantages.

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample, including this compound, without preconceived bias. nih.gov This hypothesis-generating approach is invaluable for discovering novel biomarkers and understanding the broader metabolic perturbations associated with this steroid. nih.gov High-resolution mass spectrometry (HRMS) platforms, such as those utilizing Orbitrap technology, are frequently used in untargeted studies to generate vast datasets of metabolic features. nih.govbohrium.com The primary challenge in untargeted analysis lies in the accurate identification of the multitude of detected compounds. nih.gov

Targeted metabolomics , in contrast, focuses on the precise and quantitative measurement of a predefined set of metabolites, including this compound. mdpi.com This approach offers high sensitivity and specificity, making it the gold standard for validating findings from untargeted studies and for quantitative analysis in clinical research. bohrium.commdpi.com Tandem mass spectrometry (MS/MS) is the cornerstone of targeted metabolomics, often coupled with liquid chromatography (LC-MS/MS) for robust separation and quantification. nih.govsciex.com

A novel approach, widely targeted metabolomics , merges the broad coverage of untargeted analysis with the quantitative accuracy of targeted methods, offering a powerful tool for comprehensive and reliable steroid profiling. mdpi.com

Ambient Mass Spectrometry Techniques for Direct Analysis

Ambient ionization mass spectrometry (MS) represents a cutting-edge approach that allows for the direct analysis of samples in their native state with minimal or no preparation. nih.govacs.org This suite of techniques is particularly promising for rapid, point-of-care diagnostics. nih.gov

One of the most developed ambient MS techniques for quantitative analysis is Paper Spray (PS) ionization . nih.gov In PS-MS, a small volume of a biological sample, such as blood or urine, is applied to a paper substrate. A solvent is then used to transport the analytes to the tip of the paper, where a high voltage is applied to generate ions for mass analysis. acs.org This method simplifies the analytical workflow and has the potential to provide rapid quantitative measurements of steroids like this compound. nih.gov Other ambient ionization techniques include Direct Analysis in Real Time (DART) and Atmospheric Solids Analysis Probe (ASAP). acs.org

Advanced Sample Preparation Techniques for Steroid Metabolomics

The complexity of biological matrices necessitates meticulous sample preparation to ensure accurate and reliable analysis of this compound. The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. helsinki.fi

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process employed to improve the analytical characteristics of target compounds. For steroids like this compound, derivatization is often crucial for enhancing their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govsciex.com A common derivatization procedure involves the formation of methyloxime-trimethylsilyl (MO-TMS) ethers. oup.comnih.gov This two-step process first protects the keto group by forming an oxime, followed by silylation of the hydroxyl groups to increase volatility and improve chromatographic behavior.

Derivatization can also be used to enhance ionization efficiency in LC-MS, leading to improved sensitivity. While LC-MS/MS has simplified some sample preparation workflows compared to GC-MS, derivatization remains a valuable tool in steroid analysis. sciex.com

Extraction and Purification Protocols for Biological Matrices

The initial step in analyzing this compound from biological samples such as urine or plasma is extraction. britannica.com The choice of extraction technique depends on the nature of the sample and the desired purity of the extract.

Liquid-liquid extraction (LLE) is a traditional and widely used method for separating steroids from aqueous biological fluids using an immiscible organic solvent. helsinki.finih.gov However, LLE can be solvent-intensive and may not always yield the cleanest extracts. nih.govnih.gov

Solid-phase extraction (SPE) has become the dominant technique for cleaning up biological samples prior to steroid analysis. nih.gov SPE utilizes a solid sorbent material packed in a cartridge or a 96-well plate to selectively retain the analytes of interest while allowing interfering compounds to be washed away. nih.govnih.govseparations.co.za Common sorbents for steroid extraction include C18 and hydrophilic-lipophilic balance (HLB) materials. nih.gov SPE offers several advantages over LLE, including higher recovery, cleaner extracts, and the potential for automation. nih.govnih.gov

For conjugated steroids, an enzymatic hydrolysis step, often using enzymes from Helix pomatia, is typically required to cleave the conjugate moieties (e.g., glucuronides, sulfates) before extraction and analysis. oup.comnih.govbritannica.com

Computational and Bioinformatic Tools for Metabolomic Data Analysis

The large and complex datasets generated by metabolomics studies, particularly untargeted analyses, necessitate the use of sophisticated computational and bioinformatic tools for data processing, analysis, and interpretation. researchgate.netnih.gov These tools are essential for transforming raw data into meaningful biological insights.

Following data acquisition, raw data from LC-MS or GC-MS is subjected to a series of preprocessing steps, including peak detection, alignment, and normalization, to create a data matrix suitable for statistical analysis. mdpi.com

For identifying significant changes in metabolite levels, including this compound, between different experimental groups, various statistical methods are employed. These can range from univariate analyses like t-tests to more complex multivariate analyses such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA).

A significant advancement in steroid metabolomics is the application of machine learning algorithms . endocrine-abstracts.org Techniques like Generalized Matrix Learning Vector Quantization (GMLVQ) have been successfully used to analyze urinary steroid profiles to differentiate between benign and malignant adrenal tumors with high sensitivity and specificity. oup.comnih.gov These algorithms can identify a subset of the most discriminative steroids, creating a "fingerprint" for a specific condition. nih.govunito.it

Pathway analysis and enrichment analysis are bioinformatic approaches that help to place the observed metabolic changes into a biological context. nih.gov By mapping the altered metabolites onto known biochemical pathways, researchers can gain a deeper understanding of the underlying biological processes affected. mdpi.com

Synthetic and Derivatization Approaches for Research on 3a,16b Dihydroxyandrostenone

Chemical Synthesis Pathways of 3a,16b-Dihydroxyandrostenone and Analogues

The synthesis of this compound and its analogues typically begins with a readily available steroid precursor, such as dehydroepiandrosterone (B1670201) (DHEA). The synthetic challenge lies in the stereoselective introduction of the hydroxyl groups at the C3 and C16 positions. A common strategy involves the protection of the existing ketone at C17, followed by stereocontrolled reduction of the C3 ketone and subsequent introduction of the C16 hydroxyl group.

One potential pathway could involve:

Protection of the C17 ketone: The C17 ketone of DHEA is often protected as a ketal to prevent its reaction in subsequent steps.

Reduction of the C3 ketone: The C3 ketone is then reduced to a hydroxyl group. The stereochemical outcome of this reduction is critical, and various reagents can be employed to favor the formation of the 3α-hydroxyl isomer.

Introduction of the C16 hydroxyl group: This can be achieved through several methods, including microbial hydroxylation or a multi-step chemical sequence involving the formation of an enolate at C16 followed by oxidation.

Deprotection: The final step involves the removal of the protecting group at C17 to yield this compound.

The synthesis of analogues would follow similar pathways, with variations in the starting materials or the introduction of different functional groups at various positions on the steroid nucleus.

Structural Modifications for Investigating Structure-Activity Relationships

Understanding how the structure of a molecule relates to its biological activity is fundamental to drug discovery. For this compound, this involves systematically modifying its structure and assessing the impact on its biological targets.

Key modifications could include:

Halogenation: Introducing fluorine, chlorine, or bromine atoms can enhance metabolic stability and binding affinity.

Alkylation and Acylation: Modifying the hydroxyl groups at C3 and C16 with alkyl or acyl chains can impact lipophilicity and cell permeability.

Introduction of Nitrogen-containing groups: Amine, amide, or oxime functionalities can be introduced to explore new binding interactions. researchgate.net

Sulfation: The addition of a sulfate (B86663) group, as seen in related endogenous steroids like 16α-hydroxydehydroepiandrosterone 3-sulfate, can significantly alter water solubility and biological function. nih.gov

The following table provides examples of potential structural modifications and their rationales:

Modification SiteIntroduced GroupRationale for Investigation
C-2 or C-4Halogen (F, Cl, Br)Modulate electronic properties and potential for halogen bonding.
C-3 hydroxylMethyl ether, AcetateInvestigate the role of the hydroxyl group as a hydrogen bond donor.
C-16 hydroxylPhosphate, SulfateEnhance water solubility and mimic endogenous metabolites.
D-ringAnnulated heterocycleExplore novel binding interactions and alter the steroid's overall shape. nih.gov

Chimeric molecules are engineered constructs where two or more distinct molecular entities are linked together. acs.org In the context of this compound, chimeric derivatives can be synthesized to serve as mechanistic probes. For example, a fluorescent dye can be attached to the steroid scaffold via a linker. acs.org This allows for the visualization of the molecule's subcellular localization and its interaction with target proteins. The design of these chimeras requires careful consideration of the linker's length and composition to ensure that the biological activity of the steroid is not compromised. acs.org

Examples of chimeric derivatives include:

Fluorescently Labeled Analogues: Conjugation with a fluorophore to study cellular uptake and distribution.

Biotinylated Derivatives: For use in affinity-based purification of binding partners.

Photoaffinity Probes: Incorporation of a photoreactive group to covalently label target proteins upon UV irradiation.

Chemoenzymatic Synthesis for Stereoselective Derivatization

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high stereoselectivity of enzymatic reactions. acs.org This approach is particularly valuable for the synthesis of steroid derivatives, where precise control over stereochemistry is often crucial for biological activity. nih.govnih.gov Enzymes such as hydrolases, oxidoreductases, and transferases can be employed to introduce or modify functional groups on the steroid nucleus with high regio- and stereoselectivity, often under mild reaction conditions. acs.orgnih.govnih.gov This can simplify synthetic routes and provide access to chiral derivatives that are difficult to obtain through purely chemical methods. nih.gov

Theoretical and Computational Chemistry in Understanding Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding the reactivity and selectivity of chemical reactions involved in the synthesis of steroid derivatives.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. stackexchange.com In the context of synthesizing derivatives of this compound, DFT calculations can be used to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can help to map out the potential energy surface of a reaction and identify the most likely mechanistic pathway. coe.edusumitomo-chem.co.jpbcrec.idsemanticscholar.org

Predict Reactivity and Selectivity: DFT can be used to understand why a particular reagent or catalyst favors one reaction outcome over another. researchgate.netresearchgate.net This is particularly useful for predicting the stereoselectivity of reactions.

Rationalize Experimental Observations: Computational results can provide a theoretical framework for understanding experimental findings and can guide the design of new synthetic strategies. nih.govfigshare.combiointerfaceresearch.com

The following table outlines the application of DFT in steroid synthesis:

ApplicationDescription
Transition State Analysis Identification and characterization of transition state structures to understand the energy barriers of a reaction. coe.edusumitomo-chem.co.jp
Reaction Energy Profiles Calculation of the relative energies of intermediates and transition states to determine the overall thermodynamics and kinetics of a reaction. semanticscholar.org
Solvent Effects Modeling the influence of different solvents on reaction pathways and outcomes. biointerfaceresearch.com
Catalyst Design Investigating the interaction between a catalyst and the steroid substrate to design more efficient and selective catalysts. researchgate.net

Future Directions in 3a,16b Dihydroxyandrostenone Research

Elucidation of Novel Enzymatic Pathways and Regulators

A fundamental aspect of understanding the role of any steroid is to delineate its biosynthetic and metabolic pathways. For 3a,16b-Dihydroxyandrostenone, the precise enzymatic machinery responsible for its formation and degradation is not yet fully characterized. Future research should focus on identifying the specific enzymes from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) superfamilies that catalyze its synthesis.

Initial hypotheses point towards the involvement of enzymes that are known to act on other androstane (B1237026) steroids. For instance, the formation of the 3α-hydroxyl group likely involves a 3α-hydroxysteroid dehydrogenase, while the 16β-hydroxylation could be catalyzed by a specific cytochrome P450 enzyme. The general pathways of steroid metabolism are well-established, originating from cholesterol and proceeding through a series of enzymatic modifications in tissues like the adrenal glands and gonads. reactome.orgnih.govbritannica.com

Future investigations should employ a multi-pronged approach. In vitro assays using purified recombinant enzymes can be utilized to screen for catalytic activity towards potential precursors of this compound. Concurrently, studies in cellular models, particularly those derived from adrenal and gonadal tissues, can help to identify the active pathways in a more physiologically relevant context. The use of specific enzyme inhibitors, such as trilostane (B1684498) for 3β-HSD, has proven effective in dissecting steroid metabolic routes in other systems and could be applied here. nih.gov

Furthermore, understanding the regulation of these enzymatic pathways is paramount. This includes investigating the hormonal and signaling cascades that control the expression and activity of the identified enzymes. The hypothalamic-pituitary-adrenal (HPA) axis, for instance, is a key regulator of adrenal steroidogenesis and its potential influence on this compound production warrants investigation. nih.gov

Table 1: Key Enzyme Families in Steroid Metabolism

Enzyme FamilyGeneral Function in SteroidogenesisPotential Role in this compound Metabolism
Cytochrome P450 (CYP)Hydroxylation, oxidation, and other modifications of the steroid nucleus. nih.govCatalysis of the 16β-hydroxylation step.
Hydroxysteroid Dehydrogenases (HSD)Interconversion of hydroxyl and keto groups at various positions. nih.govFormation of the 3α-hydroxyl group.

Advanced Mechanistic Studies in Cellular Models

The biological function of this compound at the cellular level is largely unknown. As an androgen, it is predicted to interact with the androgen receptor (AR), but the nature and consequences of this interaction require detailed investigation. rug.nlnih.gov Future studies should utilize a range of cellular models to explore its mechanism of action.

Prostate cancer cell lines, which are well-established models for studying androgen action, could be employed to assess the binding affinity of this compound to the AR and its ability to modulate AR-dependent gene expression. endocrine-abstracts.org It would be crucial to determine whether it acts as an agonist, antagonist, or selective modulator of the receptor.

Given its identification in the context of an adrenocortical tumor, investigating its effects on adrenal cell lines is also a priority. This could reveal potential roles in cell proliferation, apoptosis, or steroidogenic activity, providing insights into its contribution to tumorigenesis. The use of advanced techniques like high-content imaging and real-time cellular analysis can provide dynamic information on cellular responses to this steroid.

Integration with Multi-Omics Data for Systems Biology Approaches

The advent of "omics" technologies provides a powerful framework for understanding the systemic role of molecules like this compound. A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be essential to construct a comprehensive picture of its biological network.

Steroid metabolomics, or "steroidomics," has emerged as a potent tool for diagnosing and understanding disorders of steroid metabolism, particularly in the context of adrenal tumors. endocrine-abstracts.organr.frnih.gov Future studies should aim to include this compound in comprehensive steroid profiling panels. This would allow for the correlation of its levels with the broader steroid metabolome and with specific genetic or transcriptomic signatures in various physiological and pathological states.

For instance, in studies of adrenal tumors, integrating steroidomics data with genomic and transcriptomic analyses of the tumor tissue can help identify the molecular drivers of altered steroid production, including that of this compound. anr.fr This approach has the potential to uncover novel biomarkers for disease diagnosis and prognosis. The use of machine learning algorithms to analyze these large datasets can help in identifying complex patterns and predictive signatures. rug.nl

Development of Novel Analytical Tools for Comprehensive Profiling

Accurate and sensitive quantification of this compound in biological matrices is a prerequisite for all the aforementioned research directions. While general methods for steroid analysis exist, the development of specialized and highly validated analytical tools is crucial.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for steroid analysis due to its high sensitivity and specificity. nih.govnih.gov Future efforts should focus on developing and validating robust LC-MS/MS methods specifically for this compound and its potential metabolites in various biological samples, including plasma, urine, and tissue extracts. This includes the synthesis of isotopically labeled internal standards to ensure accurate quantification.

Furthermore, the exploration of novel analytical techniques could enhance our ability to profile this steroid. High-resolution mass spectrometry can aid in the identification of unknown metabolites. The development of immunoassays, while less specific than mass spectrometry, could provide a high-throughput screening tool for larger cohort studies. Additionally, derivatization techniques can be employed to improve the ionization efficiency and chromatographic separation of steroids, further enhancing the sensitivity of mass spectrometric methods. nih.gov

Q & A

Q. How can researchers accurately characterize 3a,16b-Dihydroxyandrostenone's structural identity and purity?

  • Methodological Answer : Structural characterization should combine nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS). For purity assessment, use elemental analysis and reverse-phase HPLC with UV detection. Cross-validate spectral data against published crystallographic studies (e.g., X-ray diffraction data for analogous androstane derivatives) . Trace solvents (e.g., ethyl acetate) can be quantified via gas chromatography (GC) .

Q. What synthetic routes are recommended for this compound, and how should intermediates be validated?

  • Methodological Answer : A validated synthesis route involves starting from androstane precursors, with key steps including regioselective hydroxylation at C3a and C16b. Intermediates should be purified via silica gel chromatography and confirmed using NMR (e.g., NOESY for stereochemical validation) and thin-layer chromatography (TLC) . Critical intermediates like 3a-hydroxyandrostane derivatives require isotopic labeling (e.g., deuterated solvents) to resolve overlapping NMR signals .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Validate the method for sensitivity (LOQ ≤ 1 ng/mL), linearity (R² > 0.99), and recovery rates (85–115%). For tissue samples, employ solid-phase extraction (SPE) prior to analysis .

Advanced Research Questions

Q. How should discrepancies in reported bioactivity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Replicate studies using standardized protocols (e.g., androgen receptor binding assays with HEK293 cells) and include positive controls (e.g., dihydrotestosterone). Perform meta-analyses of existing data to identify confounding variables, such as batch-to-batch purity differences .

Q. What methodologies are optimal for determining the stereochemical configuration of this compound?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to confirm spatial proximity of hydroxyl groups. For dynamic stereochemical behavior, use variable-temperature NMR and density functional theory (DFT) calculations to model energy-minimized conformers .

Q. How to design experiments to study the metabolic pathways of this compound?

  • Methodological Answer : Use isotopic tracers (e.g., ³H or ¹⁴C-labeled compound) to track metabolic fate in hepatocyte incubations. Identify phase I/II metabolites via high-resolution LC-MS and compare with synthetic standards. For enzyme kinetics, perform inhibition assays with CYP3A4/5 isoforms .

Q. How to address conflicting data on the compound's receptor binding affinity?

  • Methodological Answer : Employ competitive binding assays (e.g., scintillation proximity assays with ³H-labeled ligands) under controlled buffer conditions (pH 7.4, 1% DMSO). Validate receptor specificity using knockout cell lines and compare results across independent labs. Statistical analysis should include Hill coefficients to assess cooperativity .

Q. What strategies validate the compound's stability under various experimental conditions?

  • Methodological Answer : Conduct forced degradation studies: expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions. Monitor degradation products via LC-MS and quantify using validated stability-indicating methods. For long-term storage, assess stability at -20°C in amber vials with desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.